Methylenedioxyhydroxyethylamphetamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

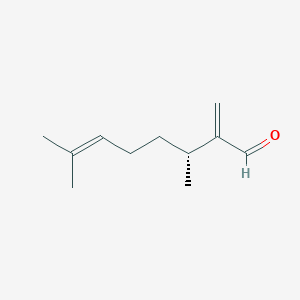

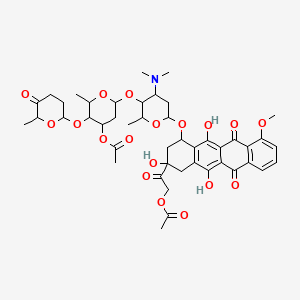

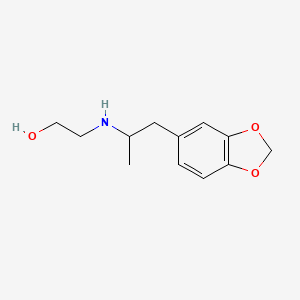

Methylenedioxyhydroxyethylamphetamine, also known as 3,4-methylenedioxy-N-hydroxyethylamphetamine, is a lesser-known psychedelic drug and a substituted amphetamine. It is the N-hydroxyethyl analogue of methylenedioxyamphetamine (MDA). This compound was first synthesized by Alexander Shulgin and is documented in his book “Phenethylamines I Have Known And Loved” (PiHKAL). This compound is known for producing few to no effects, and very little data exists about its pharmacology, pharmacokinetics, effects, and toxicity .

Méthodes De Préparation

Methylenedioxyhydroxyethylamphetamine is synthesized through a series of chemical reactions. The synthetic route typically involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with hydroxylamine to form the oxime, which is then reduced to the corresponding amine. The amine is subsequently reacted with ethylene oxide to introduce the hydroxyethyl group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .

Analyse Des Réactions Chimiques

Methylenedioxyhydroxyethylamphetamine undergoes various chemical reactions, including:

Oxidation: This reaction can convert the amine group to a nitro group or other oxidized forms.

Reduction: The oxime intermediate can be reduced to the amine using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyethyl group can be introduced through nucleophilic substitution reactions with ethylene oxide. Common reagents used in these reactions include hydroxylamine, ethylene oxide, and lithium aluminum hydride.

Applications De Recherche Scientifique

Methylenedioxyhydroxyethylamphetamine has limited scientific research applications due to its lesser-known status and minimal effects. it is of interest in the field of psychedelic research as a structural analogue of methylenedioxyamphetamine (MDA). Researchers study such compounds to understand their pharmacological properties, potential therapeutic uses, and effects on the central nervous system. Additionally, it serves as a reference compound in forensic science for the identification and analysis of similar substances .

Mécanisme D'action

The exact mechanism of action of methylenedioxyhydroxyethylamphetamine is not well-documented due to the lack of extensive research. as a substituted amphetamine, it is likely to interact with monoamine neurotransmitter systems, including serotonin, dopamine, and norepinephrine pathways. These interactions may involve the release and reuptake inhibition of these neurotransmitters, similar to other amphetamines .

Comparaison Avec Des Composés Similaires

Methylenedioxyhydroxyethylamphetamine is similar to other substituted amphetamines, such as methylenedioxyamphetamine (MDA), methylenedioxymethamphetamine (MDMA), and methylenedioxyethylamphetamine (MDEA). These compounds share a common methylenedioxyphenethylamine structure but differ in their substituents, leading to variations in their pharmacological effects and potency. This compound is unique due to its hydroxyethyl group, which distinguishes it from its analogues .

Similar Compounds

- Methylenedioxyamphetamine (MDA)

- Methylenedioxymethamphetamine (MDMA)

- Methylenedioxyethylamphetamine (MDEA)

- Substituted amphetamines such as methamphetamine and amphetamine .

Propriétés

Numéro CAS |

74698-43-4 |

|---|---|

Formule moléculaire |

C12H17NO3 |

Poids moléculaire |

223.27 g/mol |

Nom IUPAC |

2-[1-(1,3-benzodioxol-5-yl)propan-2-ylamino]ethanol |

InChI |

InChI=1S/C12H17NO3/c1-9(13-4-5-14)6-10-2-3-11-12(7-10)16-8-15-11/h2-3,7,9,13-14H,4-6,8H2,1H3 |

Clé InChI |

SCUUYKMQDUDNBP-UHFFFAOYSA-N |

SMILES canonique |

CC(CC1=CC2=C(C=C1)OCO2)NCCO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![aluminum;7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2-sulfonate](/img/structure/B12769176.png)